1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one
Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a nitrophenoxy group and a butanoyl chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the butanoyl group: The pyrazole ring is then acylated using butanoyl chloride in the presence of a base such as pyridine.
Attachment of the nitrophenoxy group: The final step involves the nucleophilic substitution reaction where the nitrophenoxy group is introduced using 3-methyl-4-nitrophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The butanoyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the butanoyl and nitrophenoxy groups.
1-(3-methyl-4-nitrophenoxy)-3,5-dimethyl-1H-pyrazole: Similar structure but different substitution pattern.
3,5-dimethyl-1-(butanoyl)-1H-pyrazole: Lacks the nitrophenoxy group.
Uniqueness
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one is unique due to the presence of both the nitrophenoxy and butanoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(3-methyl-4-nitrophenoxy)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-5-15(16(20)18-12(4)9-11(3)17-18)23-13-6-7-14(19(21)22)10(2)8-13/h6-9,15H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVEFKKEXTLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C(=CC(=N1)C)C)OC2=CC(=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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